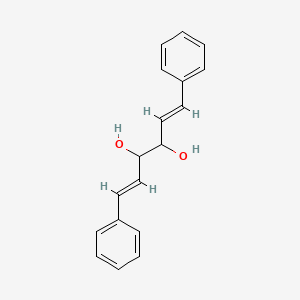

1,6-Diphenyl-1,5-hexadiene-3,4-diol

Description

Importance of 1,5-Hexadiene-3,4-diol (B1670792) Scaffolds

The 1,5-hexadiene-3,4-diol scaffold is a specific type of vicinal diol that possesses two vinyl groups (C=C) flanking the diol core. This structure is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and other chemical intermediates. echemi.com The presence of both hydroxyl and alkene functional groups allows for a diverse range of chemical modifications. For instance, the diol functionality can be transformed into other groups, while the vinyl groups can participate in polymerization reactions, making 1,5-hexadiene-3,4-diol a useful monomer in materials science. tcichemicals.com

| Compound | CAS Number | Molecular Formula | Key Applications |

| 1,5-Hexadiene-3,4-diol | 1069-23-4 | C6H10O2 | Pharmaceuticals, chemical intermediates, custom synthesis. echemi.com |

Historical Context of 1,6-Diphenyl-1,5-hexadiene-3,4-diol Research

The study of this compound is part of a broader investigation into diaryl-substituted polyenes and their derivatives. Research in this area has often focused on the synthesis and properties of related compounds like 1,6-diphenyl-1,3,5-hexatrienes, which have been explored for their unique electronic and photophysical properties. nih.govworktribe.comrsc.org The synthesis of stereochemically defined 1,6-diphenyl-1,3,5-hexatrienes has been a subject of interest, demonstrating the level of chemical control sought in this class of molecules. nih.govrsc.org While specific historical milestones for this compound are not extensively documented in readily available literature, its existence and basic properties are cataloged in chemical databases. chemsrc.comnih.gov The synthesis of such compounds often involves the coupling of cinnamaldehyde (B126680) or related precursors. chemsrc.com The meso-diastereomer of this compound has also been identified and cataloged. chemsrc.com

Scope and Significance of Current Research on this compound

Current research interest in molecules like this compound often lies in their potential applications in materials science and medicinal chemistry. The parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is a well-known fluorescent dye used to probe the structure of biological membranes and amyloid fibrils. rsc.orgnih.govnih.gov The structural similarity suggests that derivatives like the diol could also possess interesting photophysical or biological properties.

Recent studies on related structures highlight the importance of stereochemistry and intermolecular interactions in determining the material properties of diphenylpolyenes. For instance, research on DPH has shown that mechanical stimulation can lead to enhanced emission and changes in color (piezochromism), properties that are influenced by how the molecules pack together in a solid state. rsc.org Furthermore, the stereoselective synthesis of vicinal diols is a significant area of modern organic chemistry, with methods being developed to control the three-dimensional arrangement of atoms in these molecules with high precision. acs.org While direct research on this compound may be specialized, the broader context of vicinal diol synthesis and the applications of diphenylpolyenes suggest that it remains a compound of interest for the development of new functional materials and probes.

Structure

3D Structure

Properties

IUPAC Name |

1,6-diphenylhexa-1,5-diene-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIWHKOUNFPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C(C=CC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292135 | |

| Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-20-7 | |

| Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diphenylhexa-1,5-diene-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexa-1,5-diene-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Diphenyl 1,5 Hexadiene 3,4 Diol

Reductive Coupling Approaches to Vicinal Diols

Reductive coupling reactions are a cornerstone in the synthesis of 1,2-diols. The fundamental principle of this reaction is the one-electron reduction of a carbonyl group by a reducing agent to form a ketyl radical anion. wikipedia.org Two of these transient radical species then dimerize to form a carbon-carbon bond, yielding a vicinal diol after protonation. wikipedia.org

Pinacol (B44631) Coupling of Cinnamaldehyde (B126680) Derivatives

The pinacol coupling reaction is a classic method for the synthesis of 1,2-diols from aldehydes or ketones. wikipedia.org The reaction is named after the product formed from the coupling of acetone, pinacol. When applied to cinnamaldehyde, this reaction yields 1,6-diphenyl-1,5-hexadiene-3,4-diol. The efficiency and stereoselectivity of the pinacol coupling of cinnamaldehyde are highly dependent on the chosen reducing agent and reaction conditions.

Table 1: General Conditions for Metal-Mediated Pinacol Coupling of Aromatic Aldehydes

| Reducing Agent | Acid/Proton Source | Solvent | General Observations |

| Zinc | Acetic Acid | Aqueous or Organic | Commonly used, moderate to good yields for various aromatic aldehydes. |

| Magnesium | - | Aprotic Solvents | Often used as an amalgam with mercury (Mg-Hg). |

Note: Specific yield and diastereoselectivity for this compound using these methods are not detailed in the available literature.

Electrochemical methods offer an alternative, often milder, approach to the reductive coupling of aldehydes. In this technique, an electric current is used to drive the reduction of the carbonyl group at the cathode. This method avoids the use of stoichiometric metal reductants, making it a more environmentally benign process. The electrochemical reduction of aromatic aldehydes, including benzaldehyde (B42025), has been shown to produce the corresponding hydrobenzoins (1,2-diols). The stereochemical outcome of the reaction can be influenced by the electrode material, solvent, and supporting electrolyte. While the general principles of electrochemical pinacol coupling are well-documented, specific experimental data for the synthesis of this compound from cinnamaldehyde via this method are not extensively reported.

The use of transition metal nanoparticles as catalysts or promoters in organic synthesis has gained significant attention. In the context of reductive coupling, cobalt nanoparticles (CoNPs) have been shown to be effective in promoting the formation of vicinal diols from various aldehydes and ketones. In contrast, titanium nanoparticles (TiNPs) tend to favor the formation of alkenes through complete deoxygenation. However, the addition of certain additives can steer the reaction towards the formation of diols even with TiNPs.

A comparative study on the reductive coupling of carbonyl compounds demonstrated that CoNPs selectively yield vicinal diols. While this study did not specifically include cinnamaldehyde, the results with other aromatic aldehydes suggest the potential of CoNPs for the synthesis of this compound.

Table 2: Reductive Coupling of Benzaldehyde using CoNPs and TiNPs

| Nanoparticle | Product | Yield (%) | Diastereomeric Ratio (d,l/meso) |

| CoNPs | 1,2-Diphenyl-1,2-ethanediol | 85 | 55:45 |

| TiNPs | Stilbene (alkene) | 92 | - |

Data from a study on the reductive coupling of various carbonyl compounds. Benzaldehyde is used here as a representative aromatic aldehyde.

Stereochemical Control in Reductive Coupling Reactions

The pinacol coupling of cinnamaldehyde results in the formation of two new stereocenters at the C3 and C4 positions of the hexadiene chain. This leads to the possibility of two diastereomeric forms: a meso compound and a pair of enantiomers (d,l or racemic mixture). The relative ratio of these diastereomers is a critical aspect of the synthesis and is influenced by the reaction mechanism and conditions.

The dimerization of the ketyl radicals can proceed through different transition states, leading to the formation of both meso and d,l diastereomers. The stereochemical outcome is often dependent on factors such as the nature of the metal cation, solvent polarity, and temperature. For instance, chelation control with certain metal ions can favor the formation of a specific diastereomer. nih.gov

The separation of the resulting diastereomeric mixture of this compound can be challenging. Diastereomers have different physical properties, such as melting point, boiling point, and solubility, which can be exploited for their separation. Common laboratory techniques for separating diastereomers include:

Fractional Crystallization: This method relies on the differential solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions, one diastereomer may crystallize out of the solution while the other remains dissolved.

Column Chromatography: This is a widely used technique where the mixture is passed through a stationary phase (e.g., silica (B1680970) gel). Due to differences in polarity and interaction with the stationary phase, the diastereomers will travel at different rates, allowing for their separation.

Specific protocols for the separation of the meso and d,l forms of this compound are not extensively detailed in the available scientific literature, suggesting that this may require case-by-case optimization of separation techniques.

Stereoselective Synthesis of Chiral this compound and Related Diols

The synthesis of chiral diols, including the this compound scaffold, necessitates precise control over the formation of stereocenters. Researchers have developed a variety of stereoselective methods that can be broadly categorized into enantioselective carbon-carbon bond-forming reactions and diastereoselective cyclization strategies. These approaches often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction, leading to the desired enantiomer or diastereomer in high purity.

Enantioselective Carbon-Carbon Bond Formation

Creating the carbon backbone of chiral diols with the correct stereochemistry is a fundamental challenge. Enantioselective strategies focus on the formation of specific stereoisomers by introducing chirality during key bond-forming steps.

A powerful method for constructing chiral alcohol functionalities involves the catalytic enantioselective allylboration of aldehydes. This reaction forms homoallylic alcohols, which are key precursors to 1,5-diol scaffolds. The use of chiral diols in combination with Lewis acids like tin(IV) chloride (SnCl₄) can create a chiral environment that directs the addition of an allyl group to one face of the aldehyde.

Researchers have developed C₂-symmetric chiral diols derived from hydrobenzoin (B188758) that, when complexed with SnCl₄, act as highly effective catalysts. acs.org This system operates under the principle of Lewis acid-assisted Brønsted acidity (LBA catalysis), dramatically accelerating the allylboration reaction with commercially available reagents like allylboronic acid pinacol ester. acs.org The catalyst's structure is optimized to provide high levels of asymmetric induction, yielding homoallylic alcohol products in excellent yields and with high enantiomeric ratios. The loading of both the chiral diol and the Lewis acid can be optimized to maintain high stereoselectivity. acs.org

Table 1: Effect of Catalyst Loading on Enantioselective Allylboration

| Entry | Diol Loading (mol %) | SnCl₄ Loading (mol %) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 10 | 10 | 95 | 97:3 |

| 2 | 5 | 10 | 94 | 97:3 |

| 3 | 5 | 5 | 95 | 96:4 |

| 4 | 5 | 2 | 93 | 96:4 |

This table presents data on the optimization of catalyst loading for the allylboration of an aliphatic aldehyde using a chiral diol/SnCl₄ complex, demonstrating that high yield and enantioselectivity can be maintained even with reduced catalyst amounts. acs.org

A novel approach to synthesizing chiral 1,4- and 1,5-diols has been developed utilizing a remote asymmetric induction strategy. nih.govacs.org This method involves the intramolecular haloetherification of chiral ene acetals, which are prepared from aldehydes and C₂-symmetric chiral diols. acs.orgacs.org

The key step is the treatment of the ene acetal (B89532) with an iodinating agent, such as I(coll)₂ClO₄, in the presence of an alcohol. This initiates a cascade of reactions, starting with the electrophilic addition of a halonium ion to the double bond. acs.orgacs.org The acetal then acts as an internal nucleophile, leading to the formation of a rigid bicyclic oxonium ion intermediate. This intermediate controls the stereochemistry of the reaction, resulting in the highly stereoselective formation of macrocyclic acetals with two new, remote chiral centers. acs.orgic.ac.uk Subsequent chemical modifications, including nucleophilic substitution of the iodide and a Grignard reaction, proceed with complete retention of stereochemistry to yield the target optically active diols after deprotection. nih.govacs.org

Table 2: Stereoselective Haloetherification of a Chiral Ene Acetal

| Entry | Alcohol | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | MeOH | CH₂Cl₂ | -40 | 85 | >99:1 |

| 2 | EtOH | CH₂Cl₂ | -40 | 88 | >99:1 |

| 3 | i-PrOH | CH₂Cl₂ | -40 | 82 | >99:1 |

This table illustrates the high diastereoselectivity achieved in the intramolecular haloetherification of a chiral ene acetal derived from a C₂-symmetric diol, forming a macrocyclic acetal. nih.gov

The desymmetrization of achiral meso-diols is a highly effective strategy for the efficient synthesis of chiral molecules. researchgate.net This approach involves the selective reaction of one of the two enantiotopic hydroxyl groups in the meso compound, breaking its plane of symmetry and inducing chirality. Various chiral catalysts, including Lewis acids and organocatalysts, have been developed to achieve this transformation with high enantioselectivity. organic-chemistry.orgdatapdf.com

For instance, chiral Lewis acids derived from amino acids and boron complexes can mediate the enantioselective ring-cleavage of dioxolanes prepared from meso-diols. datapdf.com This process differentiates between the two prochiral C-O bonds, leading to a desymmetrized product with high enantiomeric excess. datapdf.com Similarly, chiral pyridine-N-oxides have been employed as catalysts for the desymmetrization of meso-vicinal-diols. By carefully designing the catalyst structure, a complete and controlled switch in stereoselectivity can be achieved, affording monoesters with excellent enantiomeric ratios. acs.org DFT calculations have shown that the stereocontrol arises from hydrogen-bonding interactions between the catalyst and one of the hydroxyl groups of the diol. acs.org Another advanced method involves the diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols found in myo-inositol orthoesters, using a boronic acid catalyst to achieve excellent regioselectivity. nih.gov

Table 3: Catalyst-Controlled Desymmetrization of meso-1,2-Diols

| Catalyst Type | Transformation | Substrate | Enantiomeric Ratio (er) / ee (%) |

|---|---|---|---|

| Chiral Pyridine-N-Oxide C2c | Acylation | meso-hydrobenzoin | 97:3 |

| Chiral Pyridine-N-Oxide C3b | Acylation | meso-hydrobenzoin | 1:99 |

| Chiral Boron Lewis Acid | Ring-cleavage | meso-2,3-butanediol derivative | 97% ee |

| Chiral Zinc Complex | Acylation | meso-1,2-cycloheptanediol | 95% ee |

This table showcases various catalytic systems for the desymmetrization of meso-diols, highlighting the high levels of enantioselectivity and the ability to reverse it by modifying the catalyst. organic-chemistry.orgdatapdf.comacs.org

Asymmetric Induction via Intramolecular Haloetherification of Chiral Ene Acetals

Diastereoselective Control in Related Hexadiene-Diol Synthesis

When synthesizing acyclic dienes like this compound, controlling the geometry of the double bonds (E/Z isomerism) in relation to the existing stereocenters is a key challenge. Diastereoselective strategies aim to favor the formation of one diastereomer over all others.

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic alkenes from acyclic dienes. wikipedia.org While often used to synthesize the final cyclic product, the principles of stereocontrol in RCM are highly relevant to the synthesis of acyclic dienes. The diastereoselectivity of RCM, particularly the E/Z selectivity of the resulting double bond, is influenced by the catalyst, the substrate's structure, and the reaction conditions. nih.govresearchgate.net

For example, in the synthesis of dihydropyrans from trienes with two diastereotopic vinyl groups, the steric bulk of substituents near the reacting alkenes can direct the metathesis catalyst to form one diastereomer preferentially. nih.gov The choice of catalyst is also critical. While standard ruthenium-based Grubbs catalysts often favor the more thermodynamically stable E-isomer in macrocyclizations, specialized catalysts, such as tungsten-based alkylidenes, have been developed to provide exceptional Z-selectivity. nih.gov This catalyst-controlled stereoselectivity is crucial in complex molecule synthesis where the geometry of the double bond is vital for biological activity. nih.gov The driving force for RCM is typically the removal of a volatile byproduct like ethylene, which shifts the reaction equilibrium toward the cyclic product. organic-chemistry.org

Table 4: Influence of Catalyst on Stereoselectivity in RCM

| Catalyst Type | Ring Size | Substrate Type | Product E/Z Ratio |

|---|---|---|---|

| Grubbs II (Ruthenium) | 16-membered | Epothilone Precursor | 2.3 : 1 |

| Tungsten Alkylidene | 16-membered | Epothilone Precursor | 1 : >20 |

| Grubbs I (Ruthenium) | 13-membered | Manzamine A Precursor | 1 : 1.2 |

This table compares the E/Z selectivity of different RCM catalysts in the synthesis of macrocyclic natural products, demonstrating the power of catalyst selection in controlling diastereoselectivity. nih.gov

Synthesis of the 1,5-Hexadiene-3,4-diol (B1670792) Core from Acyclic Precursors

Pinacolic Reduction of Acrolein Analogues

The pinacol coupling reaction is a classic method for forming a carbon-carbon bond via the reductive dimerization of two carbonyl compounds to generate a 1,2-diol. wikipedia.org To synthesize this compound, the logical acyclic precursor is cinnamaldehyde, which is an analogue of acrolein bearing a phenyl substituent. The reductive coupling of two molecules of cinnamaldehyde directly yields the desired 1,5-hexadiene-3,4-diol core structure.

The reaction is typically mediated by a one-electron donating reducing agent, such as magnesium, zinc, or samarium(II) iodide. organic-chemistry.orgchemeurope.com The mechanism begins with the reduction of the carbonyl group to a ketyl radical anion. sciencemadness.org Two of these radical intermediates then couple to form a pinacolate intermediate, which is subsequently protonated upon aqueous workup to afford the vicinal diol. wikipedia.org

A key aspect of this reaction is its diastereoselectivity. The coupling of two cinnamaldehyde molecules can produce two diastereomers: a racemic mixture of enantiomers (dl or threo) and an achiral meso (erythro) compound. The ratio of these diastereomers is highly dependent on the reaction conditions, including the choice of metal reductant, solvent, and temperature. For instance, some systems are known to favor the formation of the dl pair, while others may yield the meso product preferentially. nih.gov Photochemical methods employing specific sensitizers can also be used to influence the stereochemical outcome. nih.gov

Table 2: Diastereoselectivity in Pinacol Coupling of Aromatic Aldehydes

| Metal Reductant System | Typical Solvent | Diastereomeric Ratio (dl:meso) | Reference |

| VCl₃ / Al | H₂O | Not specified, focus on yield | chemeurope.com |

| SmI₂ / HMPA | THF | High selectivity for certain derivatives | chemeurope.com |

| Zn / InCl₃ | H₂O / THF | Up to 93:7 for cross-coupling reactions | organic-chemistry.org |

| NbCl₅ / Zn | Dioxane-Toluene | Up to 97:3 for aromatic aldehydes | nih.gov |

| Cp₂TiCl₂ / Organic Dye | Not specified | Highly diastereoselective | nih.gov |

Aldol (B89426) Condensation Routes for Conjugated Diene-Dione Systems and their Potential Reduction to Diols

An alternative strategy for constructing the this compound framework involves a two-stage process: first, the synthesis of a conjugated diene-dione precursor, 1,6-diphenyl-1,5-hexadiene-3,4-dione, followed by its reduction to the target diol.

The dione (B5365651) precursor can be assembled via aldol condensation chemistry. For example, a base-catalyzed condensation between a four-carbon dicarbonyl compound and two equivalents of benzaldehyde would generate the desired α,β-unsaturated diketone system.

Once the 1,6-diphenyl-1,5-hexadiene-3,4-dione is obtained, the subsequent reduction of the two ketone functionalities yields the diol. This reduction can be achieved using a variety of reagents, and the choice of reagent is critical for controlling the stereochemistry of the final product. The reduction of 1,4-dicarbonyl compounds can lead to up to four possible stereoisomers, making stereoselective methods highly valuable.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the diketone, though often with limited stereocontrol. mdpi.com For greater stereoselectivity, specialized methods are employed. For example, chelation-controlled reductions can favor the formation of syn-diols, while other protocols may favor anti-diols. nih.gov Furthermore, enzymatic reductions using alcohol dehydrogenases (ADHs) have emerged as powerful tools for the highly stereoselective synthesis of specific diol enantiomers from prochiral diketones. mdpi.com These biocatalytic methods can provide access to optically pure diols with high diastereomeric and enantiomeric excess. mdpi.com

Table 3: Methods for the Stereoselective Reduction of Diketones to Diols

| Reduction Method/Reagent | Type of Selectivity | Typical Outcome | Reference |

| NaBH₄ | Substrate-dependent diastereoselectivity | Mixture of diastereomers | mdpi.com |

| LiAlH₄ / LiI | Chelation-controlled | syn-1,3-diols | nih.gov |

| Samarium Diiodide (SmI₂) | Substrate-dependent diastereoselectivity | anti-1,3-diols from β-hydroxy ketones | acs.org |

| Catalytic Asymmetric Transfer Hydrogenation (CATH) | Enantio- and Diastereoselective | Optically pure diols | mdpi.com |

| Alcohol Dehydrogenase (e.g., RasADH) | Enantio- and Diastereoselective | High de and ee for specific stereoisomers (e.g., (1S,4S)-diols) | mdpi.com |

Stereochemical Investigations and Conformational Analysis of 1,6 Diphenyl 1,5 Hexadiene 3,4 Diol

Diastereoisomerism and Enantiomer Resolution

The structure of 1,6-diphenyl-1,5-hexadiene-3,4-diol contains two stereocenters at the C3 and C4 positions. This gives rise to the possibility of multiple stereoisomers. Specifically, the compound can exist as a pair of enantiomers and a meso compound.

Enantiomers : The (3R,4R) and (3S,4S) configurations are non-superimposable mirror images of each other, forming an enantiomeric pair. A 1:1 mixture of these enantiomers is known as a racemic mixture.

Meso Compound : The (3R,4S) configuration possesses an internal plane of symmetry, making it achiral and superimposable on its mirror image (3S,4R). This is referred to as the meso diastereomer. chemsrc.com

The existence of these forms is well-established for the parent compound, 1,5-hexadiene-3,4-diol (B1670792), which is commercially available as a mixture of its racemic (±) and meso forms. sigmaaldrich.com The separation of enantiomers from a racemic mixture, a process known as enantiomer resolution, is critical for stereospecific synthesis and applications. Methodologies such as the desymmetrization of C₂-symmetric diols, like (R,R)-hexa-1,5-diene-3,4-diol, highlight strategies to access enantiomerically pure forms for further chemical transformations. nih.gov

Table 1: Stereoisomers of this compound

Conformational Preferences and Rotational Isomer Stability

The stability of different rotational isomers (conformers) of this compound is not governed by simple steric hindrance but by a complex interplay of subtle electronic effects.

Theoretical studies using ab initio molecular orbital methods have been instrumental in understanding the pronounced conformational preferences in the parent 1,5-diene-3,4-diol system. nih.gov These computational analyses reveal that the stability of various conformers is controlled primarily by electrostatic interactions rather than traditional steric or torsional strains. nih.gov This exceptional conformational bias is key to understanding the molecule's preferred shape in space.

Electrostatic interactions are the dominant force dictating the conformational equilibrium in 1,5-diene-3,4-diols. nih.gov These forces, which include repulsions between electron-rich regions and attractions between electron-rich and electron-poor regions, override the steric bulk of the substituents. The specific arrangement of the hydroxyl groups and their interaction with the nearby vinyl groups are central to this control mechanism. nih.gov

A significant factor in the conformational analysis of diols is the repulsion between the lone pairs of electrons on the two oxygen atoms. nih.govwikipedia.org According to Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pairs occupy more space and exert a greater repulsive force than bonding pairs. tutorchase.comquora.com To minimize this repulsion, the 1,2-dioxygen functional group in 1,5-diene-3,4-diol preferentially adopts an anti arrangement. nih.gov Computational studies have quantified the energetic cost of a gauche interaction between the two oxygen atoms to be approximately 1.5 kcal/mol, a substantial barrier that favors the anti conformation. nih.gov

While 1,3-diaxial interactions are typically discussed in the context of cyclic systems like cyclohexane, analogous interactions, termed "pseudo 1,3-diaxial," are observed in acyclic systems like 1,5-diene-3,4-diols. nih.govchemistrysteps.com These interactions occur between the substituents on the C3-C4 backbone and the vinyl groups. Theoretical studies have identified two critical pseudo 1,3-diaxial interactions that dictate conformational preference: nih.gov

Oxygen/π-Bond Repulsion : A repulsive interaction occurs between an oxygen atom and a π-bond when they are in a pseudo 1,3-diaxial relationship. This destabilizing interaction contributes approximately 1 kcal/mol. nih.gov

Oxygen Lone Pair/Vinyl H Attraction : A stabilizing attractive interaction exists between an oxygen lone pair and a vinyl hydrogen atom at a pseudo 1,3-diaxial position. This attraction is valued at approximately 0.5 kcal/mol. nih.gov

These competing interactions are responsible for the strong preference for the conformer where the C-O bonds are eclipsed with the C-C backbone. nih.gov

Table 2: Energetic Contributions to Conformational Stability in 1,5-Diene-3,4-diol Systems. nih.gov

Reactivity and Synthetic Utility of 1,6 Diphenyl 1,5 Hexadiene 3,4 Diol

Transformations Involving the Hydroxyl Functionalities

The vicinal diol moiety in 1,6-diphenyl-1,5-hexadiene-3,4-diol is a key functional group that can undergo a range of reactions, most notably stereospecific deoxygenation to form alkenes.

The conversion of 1,2-diols to alkenes is a fundamental transformation in organic synthesis. For a substrate like this compound, this reaction would lead to the formation of a new double bond, extending the conjugation of the diene system to a triene. The stereochemical outcome of such an elimination is of paramount importance. The Corey-Winter olefin synthesis is a powerful method for the stereospecific conversion of vicinal diols into alkenes. jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.com This reaction proceeds with high stereospecificity, meaning that a cis-diol will yield a cis-alkene, and a trans-diol will afford a trans-alkene. wikipedia.orgnrochemistry.com

The reaction typically involves two key steps:

Formation of a cyclic thiocarbonate from the diol. nrochemistry.comyoutube.com

Decomposition of the thiocarbonate using a phosphite (B83602) reagent. jk-sci.comorganic-chemistry.org

This method is particularly advantageous for synthesizing highly substituted and sterically hindered alkenes, and the mild reaction conditions often prevent rearrangement side reactions that can occur with acid-catalyzed dehydrations. jk-sci.com

The mechanism of the Corey-Winter olefin synthesis has been the subject of detailed studies. jk-sci.comwikipedia.orgyoutube.com The process begins with the conversion of the 1,2-diol to a cyclic thiocarbonate. This is typically achieved by reacting the diol with thiophosgene (B130339) or a safer alternative like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). jk-sci.com

The second step involves the treatment of the cyclic thiocarbonate with a trivalent phosphorus compound, most commonly trimethyl phosphite. Two primary mechanistic pathways have been proposed for the decomposition of the thiocarbonate:

Carbene Intermediate Pathway: The phosphite attacks the sulfur atom of the thiocarbonate, leading to the formation of a strong P=S bond and the extrusion of a carbene intermediate. This carbene then collapses, eliminating carbon dioxide to furnish the desired alkene. jk-sci.comwikipedia.org

Carbanion Intermediate Pathway: An alternative mechanism suggests that a second molecule of the phosphite attacks the carbanionic center formed after the initial attack on sulfur, leading to the cleavage of the sulfur-carbon bond. The resulting phosphorus-stabilized carbanion then undergoes elimination to yield the alkene. wikipedia.org

The stereospecificity of the Corey-Winter olefination is a direct consequence of the syn-elimination mechanism from the cyclic intermediate. nrochemistry.com

Table 1: Key Features of the Corey-Winter Olefin Synthesis

| Feature | Description | Reference |

|---|---|---|

| Substrate | Vicinal (1,2)-diols | jk-sci.comorganic-chemistry.org |

| Product | Alkene | jk-sci.comorganic-chemistry.org |

| Stereochemistry | Stereospecific (cis-diol → cis-alkene; trans-diol → trans-alkene) | wikipedia.orgnrochemistry.com |

| Key Reagents | Thiophosgene or TCDI; Trimethyl phosphite | jk-sci.com |

| Key Intermediate | Cyclic thiocarbonate | nrochemistry.comyoutube.com |

Stereospecific Synthesis of Alkenes from Vicinal Diols

Functionalization and Derivatization of the Diene System

The conjugated diene system in this compound provides a handle for a variety of functionalization reactions, particularly those catalyzed by transition metals. These reactions can introduce new carbon-carbon or carbon-heteroatom bonds with high levels of stereocontrol.

Transition metal-catalyzed reactions, especially those involving palladium and rhodium, are powerful tools for the asymmetric functionalization of conjugated dienes. These methods allow for the enantioselective formation of new stereocenters.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the formation of C-C bonds. thieme-connect.de In the context of a diene substrate derived from this compound (for instance, by converting the diol to a leaving group), a chiral palladium catalyst can facilitate the addition of a nucleophile to one of the allylic positions.

The general mechanism involves the oxidative addition of a Pd(0) complex to an allylic leaving group to form a π-allyl palladium(II) intermediate. A chiral ligand coordinated to the palladium center controls the facial selectivity of the subsequent nucleophilic attack, leading to the formation of an enantioenriched product.

While direct examples with this compound are not prevalent in the literature, the principles of Pd-AAA are broadly applicable to conjugated diene systems. The reaction can be performed with a variety of nucleophiles, including soft carbon nucleophiles like malonates and β-keto esters.

Table 2: Overview of Palladium-Catalyzed Asymmetric Allylic Alkylation

| Feature | Description |

|---|---|

| Catalyst | Palladium complex with a chiral ligand |

| Substrate | Allylic compound with a suitable leaving group |

| Nucleophile | Typically soft carbon nucleophiles |

| Product | Enantioenriched allylic alkylation product |

| Key Step | Enantioselective nucleophilic attack on a π-allyl palladium intermediate |

Similar to allylic alkylation, transition metal-catalyzed asymmetric allylic amination (AAA) is a powerful method for the enantioselective formation of C-N bonds. Both palladium and rhodium catalysts have been successfully employed for this transformation. nih.gov

In a typical rhodium-catalyzed hydroamination, a chiral rhodium catalyst can facilitate the addition of an amine across one of the double bonds of the diene system. nih.govnih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity.

The mechanism often involves the coordination of the diene to the chiral metal catalyst, followed by nucleophilic attack of the amine. The chiral environment created by the ligand directs the approach of the amine, leading to the formation of a specific enantiomer of the allylic amine product.

Table 3: Overview of Rhodium-Catalyzed Asymmetric Allylic Amination

| Feature | Description |

|---|---|

| Catalyst | Rhodium complex with a chiral ligand |

| Substrate | Conjugated diene |

| Nucleophile | Amine |

| Product | Enantioenriched allylic amine |

| Key Step | Enantioselective addition of an amine to the diene |

Catalytic Transformations Relevant to Conjugated Diene Systems

This compound as a Chiral Building Block

The C2 symmetry of this compound is a key feature that allows for the simplification of complex synthetic challenges. This symmetry ensures that the two halves of the molecule are chemically equivalent, which can lead to the formation of single stereoisomers in reactions where new chiral centers are created. The presence of the two hydroxyl groups and the two styrenyl units offers a rich platform for a variety of chemical transformations.

Applications in the Synthesis of Stereodefined Organic Molecules

The diol functionality of this compound serves as a handle for introducing chirality and for further functional group transformations. Methodologies such as nickel-catalyzed enantioselective synthesis can produce pre-differentiated homoallylic syn- or anti-1,2-diols from aldehydes and dienol ethers. This approach allows for the controlled formation of either syn- or anti-configured diol derivatives, which are valuable intermediates in the synthesis of natural products and other complex molecules. acs.org

Furthermore, the dienyl structure is amenable to reactions like asymmetric 1,4-dihydroxylation. Through catalytic enantioselective diboration, 1,3-dienes can be converted into chiral 2-buten-1,4-diols with high enantiomeric purity. nih.gov This method provides a pathway to synthetically valuable chiral diols that can be further elaborated into a variety of stereodefined structures. The resulting bis(boronate) ester intermediates from such reactions can also participate in stereoselective carbonyl allylation, expanding their synthetic utility. nih.gov

The stereochemical information embedded in chiral this compound can be effectively transferred to new stereocenters during the course of a synthesis, making it a valuable tool in asymmetric synthesis.

Precursor for Complex Polyene and Diol Architectures

The conjugated diene system within this compound makes it an excellent precursor for the synthesis of complex polyene structures. Stereoselective methods for the synthesis of 1,6-diphenyl-1,3,5-hexatrienes have been developed, showcasing the utility of related building blocks in constructing extended π-systems with defined geometries. These methods often involve transition metal-catalyzed cross-coupling reactions.

The diol moiety can be transformed into other functional groups, or the entire molecule can serve as a scaffold for the construction of more elaborate polyol architectures. The ability to control the stereochemistry at the C3 and C4 positions is crucial for the synthesis of polyketide natural products and other biologically active molecules containing long-chain polyol segments. The synthesis of such complex structures often relies on the iterative use of chiral building blocks, and this compound represents a potentially powerful starting point for such strategies.

Following a comprehensive search for scholarly and scientific literature, no specific theoretical or computational studies detailing the properties of this compound could be retrieved. The search for data pertaining to ab initio molecular orbital methods, quantum chemical calculations of its electronic structure, or computational modeling of its reaction pathways did not yield any relevant results.

The available information, such as a mention in a gas chromatography-mass spectrometry (GC-MS) analysis of a plant extract, lacks the specific computational chemistry data required to address the user's request. researchgate.net This indicates that the compound has been identified in natural sources, but it does not appear to have been the subject of dedicated theoretical investigation as per the requested outline.

Therefore, it is not possible to provide an article on the theoretical and computational studies of this compound as there is no publicly available research on this specific topic.

Synthesis and Properties of Structural Analogues and Derivatives of 1,6 Diphenyl 1,5 Hexadiene 3,4 Diol

Substituted Phenyl Analogs of 1,6-Diphenyl-1,5-hexadiene-3,4-diol

Modification of the terminal phenyl groups of this compound allows for the fine-tuning of the molecule's electronic and steric properties. This can influence its reactivity, solubility, and potential applications in materials science and medicinal chemistry.

The introduction of a methoxy (B1213986) group at the para-position of each phenyl ring yields 1,6-bis(4-methoxyphenyl)-1,5-hexadiene-3,4-diol. A plausible and established method for synthesizing such 1,6-diaryl-1,5-hexadiene-3,4-diols is through the reductive coupling of the corresponding cinnamaldehyde (B126680). In this case, the starting material would be 4-methoxycinnamaldehyde. wikipedia.orgscbt.comchemspider.com This reaction, often referred to as a pinacol (B44631) coupling, can be promoted by various reagents, including low-valent titanium species or through electrochemical methods. scripps.edunih.gov The reaction proceeds by a single-electron transfer to the aldehyde, generating a radical anion which then dimerizes to form the diol.

Table 1: Properties of 1,6-Bis(4-methoxyphenyl)-1,5-hexadiene-3,4-diol and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Precursor |

|---|---|---|---|

| 1,6-Bis(4-methoxyphenyl)-1,5-hexadiene-3,4-diol | C₂₀H₂₂O₄ | 326.39 | 4-Methoxycinnamaldehyde |

The synthesis of 2,5-dihexyl-1,6-diphenyl-1,5-hexadiene-3,4-diol involves the introduction of hexyl groups at the 2- and 5-positions of the hexadiene backbone. A comprehensive search of the scientific literature did not yield a specific synthetic procedure for this compound. Related structures, such as 2,5-dihexyl-3,6-diphenyl-pyrrolo-[3,4-c]pyrrole-1,4(2H,5H)-dione, belong to a different class of compounds and are synthesized through different pathways. nih.govresearchgate.net The synthesis of the target diol would likely require a multi-step approach, possibly involving the Grignard reaction of a suitably substituted aldehyde with a vinylic halide, followed by a coupling reaction. However, without published data, any proposed synthesis remains speculative.

The methylation of the hydroxyl-bearing carbons of the hexadiene core gives 3,4-dimethyl-1,6-diphenyl-1,5-hexadiene-3,4-diol. While a direct synthesis for this compound is not explicitly detailed in the searched literature, a logical precursor, 3,4-dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol, is commercially available. sigmaaldrich.comsigmaaldrich.com

A standard and effective method to convert an alkyne to a cis-alkene is through partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The hydrogenation of the diyne precursor over Lindlar's catalyst would be expected to yield the desired cis,cis-3,4-dimethyl-1,6-diphenyl-1,5-hexadiene-3,4-diol. The stereochemistry of the resulting diene is dictated by the syn-addition of hydrogen across the triple bonds.

Table 2: Properties of 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiene-3,4-diol and its Precursor

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

|---|---|---|---|

| 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol | C₂₀H₁₈O₂ | 290.36 | Diyne (alkyne) core |

Comparison with Unsubstituted and Related Hexadiene-Diol Scaffolds

To understand the influence of the phenyl substituents, it is informative to compare the properties and synthesis of this compound with its unsubstituted counterpart, 1,5-hexadiene-3,4-diol (B1670792).

1,5-Hexadiene-3,4-diol is a commercially available liquid that can be synthesized via the reductive coupling of acrolein. sigmaaldrich.comtcichemicals.combiosynth.comsigmaaldrich.com This reaction is analogous to the synthesis of the diphenyl derivative from cinnamaldehyde. The unsubstituted diol is a versatile building block in polymer chemistry and can be used as a monomer or cross-linking agent. biosynth.com

Table 3: Comparison of this compound and 1,5-Hexadiene-3,4-diol

| Property | This compound | 1,5-Hexadiene-3,4-diol |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₂ nih.gov | C₆H₁₀O₂ sigmaaldrich.com |

| Molar Mass ( g/mol ) | 266.34 nih.gov | 114.14 sigmaaldrich.com |

| Physical State | Solid | Liquid sigmaaldrich.comsigmaaldrich.com |

| Melting Point (°C) | Not specified, but expected to be significantly higher than the unsubstituted analog | 14-16 sigmaaldrich.com |

| Boiling Point (°C) | Not specified | 125 (at 45 mmHg) sigmaaldrich.com |

| Key Reactivity | Susceptible to oxidation and dehydration | Combustible liquid, can be polymerized biosynth.comchemicalbook.com |

The presence of the terminal phenyl groups in this compound significantly increases its molar mass and melting point, rendering it a solid at room temperature. The phenyl groups also introduce a chromophore, making the compound absorb UV light at longer wavelengths compared to the unsubstituted diol. The reactivity of the hydroxyl groups and the double bonds is present in both molecules, but the steric bulk and electronic effects of the phenyl rings in the substituted version can modulate this reactivity.

Interconversion and Relationship with Allied Conjugated Systems (e.g., Diones, Trienes)

The this compound scaffold can be readily converted into other conjugated systems, namely the corresponding dione (B5365651) and triene, through oxidation and dehydration reactions, respectively.

The oxidation of the secondary alcohol groups in this compound yields 1,6-diphenyl-1,5-hexadiene-3,4-dione. chemspider.com This transformation can be achieved using mild oxidizing agents that are selective for allylic alcohols, such as manganese dioxide (MnO₂). This reaction preserves the conjugated diene system while introducing two ketone functionalities, which extends the conjugation and alters the electronic properties of the molecule.

Conversely, the dehydration of this compound leads to the formation of 1,6-diphenyl-1,3,5-hexatriene (B155585). nih.govbiotium.comrsc.orgmdpi.com This elimination reaction is typically acid-catalyzed and results in the formation of a new double bond, creating a fully conjugated triene system. The resulting 1,6-diphenyl-1,3,5-hexatriene is a well-studied fluorophore with applications in biophysics as a membrane probe. biotium.comrsc.org The stereochemistry of the newly formed double bond can be influenced by the reaction conditions.

These interconversions highlight the synthetic versatility of the this compound core, allowing access to a family of related conjugated molecules with distinct properties and applications.

Conclusion and Future Directions in 1,6 Diphenyl 1,5 Hexadiene 3,4 Diol Research

A Summary of Key Achievements in Synthesis and Stereocontrol

The synthesis of 1,6-diphenyl-1,5-hexadiene-3,4-diol has been approached through various organic chemistry methods. A common route involves the aldol (B89426) condensation of benzaldehyde (B42025) with acetone, followed by reduction and dehydration steps. ontosight.ai However, the primary challenge and a key area of achievement lie in the stereocontrolled synthesis of its various diastereomers and enantiomers.

The stereoselective synthesis of related structures, such as 1,6-diphenyl-1,3,5-hexatrienes, has been accomplished with a high degree of control over alkene geometry using methods like the Heck, Suzuki-Miyaura, and stereocontrolled iododeboronation reactions. rsc.orgworktribe.com These achievements provide a solid foundation for developing stereoselective syntheses of the diol.

For the diol itself, diastereoselective synthesis methods for similar 1,2-diol systems offer valuable insights. Nickel-catalyzed reductive coupling of dienol ethers and aldehydes has been shown to produce both syn- and anti-configured diol derivatives with excellent diastereoselectivity, depending on the geometry of the diene partner. acs.org Furthermore, one-pot procedures involving the hydroboration of terminal alkynes and transmetalation to zinc have yielded cis-3-hexene-1,6-diols with exceptional control over four stereocenters. nih.gov The application of such strategies to cinnamaldehyde-derived precursors could provide access to specific diastereomers of this compound.

Enantioselective approaches are crucial for accessing the pure enantiomers of the diol, which are expected to have unique properties and applications. The use of chiral building blocks, such as (R)-epichlorohydrin, has proven effective in the synthesis of other chiral epoxides and could be adapted for the enantioselective synthesis of the target diol. nih.gov

Table 1: Summary of Stereoselective Synthesis Strategies Relevant to this compound

| Method | Key Features | Potential Application to Target Diol |

| Heck, Suzuki-Miyaura, Iododeboronation | High control over alkene geometry in polyenes. rsc.orgworktribe.com | Synthesis of the diene backbone with defined stereochemistry. |

| Nickel-Catalyzed Reductive Coupling | Access to both syn and anti diols. acs.org | Diastereoselective synthesis of the diol from appropriate precursors. |

| Organozinc-Mediated One-Pot Synthesis | Excellent diastereoselectivity over multiple stereocenters. nih.gov | Controlled formation of the hexadiene-diol core. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. nih.gov | Enantioselective synthesis of specific stereoisomers. |

Identification of Unexplored Reaction Pathways and Catalytic Applications

The rich functionality of this compound opens the door to a multitude of unexplored reaction pathways and potential catalytic applications.

The conjugated diene system is ripe for exploration. While its role in potential antioxidant activity has been suggested, its participation in pericyclic reactions such as Diels-Alder cycloadditions remains largely uninvestigated. ontosight.ai The diene could act as a diene or a dienophile, leading to the formation of complex cyclic structures. Furthermore, the development of catalytic systems that can effect novel transformations of this diene, such as asymmetric hydrofunctionalization or cycloisomerization, would be a significant advance.

The vicinal diol moiety is another key reactive site. Its selective oxidation could lead to the corresponding diketone or α-hydroxy ketone, which are valuable synthetic intermediates. Conversely, the diol can be transformed into a cyclic sulfate (B86663) or acetal (B89532), which can then undergo nucleophilic substitution reactions with high stereocontrol. The potential for this diol to act as a chiral ligand for transition metal catalysts is a particularly exciting and underexplored area. The C2-symmetric nature of some of its stereoisomers makes it an attractive candidate for applications in asymmetric catalysis.

The development of catalysts derived from or utilizing this compound could lead to applications in a variety of organic transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Opportunities for Advanced Computational Chemistry and Mechanistic Insights

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the structure, properties, and reactivity of this compound. While computational studies have been performed on the related 1,6-diphenyl-1,3,5-hexatriene (B155585), a dedicated computational investigation of the diol is warranted. nih.gov

Density functional theory (DFT) calculations can be employed to:

Predict the relative stabilities of different diastereomers and conformers. This information is crucial for understanding the outcomes of synthetic reactions and for designing stereoselective syntheses.

Elucidate the mechanisms of its formation and subsequent reactions. For instance, computational modeling could shed light on the transition states involved in the key bond-forming steps of its synthesis, providing insights that could lead to the development of more efficient and selective methods. nih.gov

Simulate its spectroscopic properties (e.g., NMR, IR, UV-Vis). This would aid in the characterization of the molecule and its various stereoisomers.

Investigate its potential as a chiral ligand. Molecular modeling can be used to design and evaluate the performance of catalysts incorporating this diol, predicting their enantioselectivity in various reactions.

By providing a detailed picture of the molecule's electronic structure and potential energy surfaces, computational chemistry can guide experimental efforts and accelerate the discovery of new reactions and applications.

Prospects for this compound as a Platform for Organic Synthesis

The unique structural features of this compound position it as a versatile platform for the synthesis of a wide range of complex organic molecules. Its potential as a chiral building block is particularly noteworthy. unito.itresearchgate.net

The diol can be envisioned as a scaffold upon which to build more elaborate structures. The two hydroxyl groups can be differentially protected, allowing for the selective functionalization of each end of the molecule. The diene moiety can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, to introduce new stereocenters and functional groups.

For example, the stereochemically defined diol could serve as a starting material for the synthesis of:

Novel polyketide fragments: The 1,3-diol motif is a common feature in many biologically active natural products.

Chiral ligands for asymmetric catalysis: As mentioned previously, the diol's inherent chirality can be leveraged in the design of new catalysts.

Complex carbocyclic and heterocyclic systems: The diene functionality provides a handle for the construction of ring systems through various cycloaddition and cyclization strategies.

The phenyl groups also offer sites for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability makes this compound a promising and adaptable starting point for the divergent synthesis of libraries of complex molecules for applications in drug discovery and materials science.

Q & A

Q. What are the primary synthetic routes for 1,6-diphenyl-1,5-hexadiene-3,4-diol, and how can reaction conditions be optimized?

The compound is synthesized via the pinacolic reduction of acrolein derivatives , where magnesium or aluminum serves as the reducing agent. Industrial-scale production employs similar methods but optimizes parameters like temperature and catalyst concentration to maximize yield (typically >70%) . To prevent polymerization during storage, hydroquinone (HQ) is added as a stabilizer. Key optimization steps include controlling reaction time, maintaining anhydrous conditions, and using inert atmospheres to minimize side reactions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) . Structural confirmation relies on NMR spectroscopy (e.g., and ) to resolve hydroxyl and alkene proton signals. For example, NMR peaks at δ 7.4–7.6 ppm correspond to aromatic protons, while hydroxyl groups appear as broad signals around δ 3.5–4.0 ppm . IR spectroscopy (e.g., O-H stretch at ~3300 cm) and mass spectrometry (molecular ion at m/z 304.38) provide complementary validation .

Q. What analytical methods are suitable for tracking reaction progress involving this compound?

Thin-layer chromatography (TLC) with UV visualization is commonly used to monitor reaction progress, especially in multi-step syntheses (e.g., formation of imidazole derivatives). For quantitative analysis, UV-Vis spectroscopy (λ ~260–280 nm for conjugated dienes) or HPLC with a C18 column resolves intermediates. Reaction completion is confirmed by the disappearance of starting material peaks .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

The compound exists as three stereoisomers: (3R,4R) , (3S,4S) , and the meso form. The (3R,4R) isomer is critical for synthesizing natural products like (+)-Aspicilin, where its stereochemistry directs the formation of specific stereocenters via allylic hydroxyl group interactions. Kinetic resolution using Candida antarctica lipase B in alcoholysis or aminolysis reactions enables enantiomer separation (e.g., >90% enantiomeric excess under optimized conditions) . Computational studies (e.g., DFT) further predict stereoelectronic effects on transition states .

Q. How can this compound serve as a precursor for heterocyclic systems like imidazoles or dihydrofurans?

In three-component reactions , this compound reacts with cinnamaldehydes and ammonium acetate in glacial acetic acid to form 2,4,5-tri(arylethenyl)-1H-imidazoles (yields: 73–77%). The reaction mechanism involves:

Knoevenagel condensation between the diol and aldehyde.

Cyclization facilitated by ammonium acetate.

Aromatization under reflux conditions.

Key parameters include solvent polarity (acetic acid enhances protonation) and temperature control (80–100°C) to avoid side products .

Q. What strategies mitigate contradictions in experimental data when using this compound in multi-step syntheses?

Discrepancies in yields or product distributions often arise from competing reaction pathways (e.g., oxidation of hydroxyl groups vs. alkene polymerization). Mitigation strategies include:

- Additive screening : Hydroquinone stabilizes the diol against radical-mediated polymerization .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reactive intermediates.

- Computational modeling : Ab initio calculations (e.g., Gaussian) predict thermodynamic favorability of pathways, guiding experimental design .

Key Research Insights

- Stereochemical control is pivotal for applications in natural product synthesis, requiring enzymatic or chiral auxiliary methods .

- Multi-component reactions with this compound enable rapid access to complex heterocycles but demand rigorous optimization of solvent and temperature .

- Contradictions in reactivity (e.g., diol vs. alkene reactivity) highlight the need for mechanistic studies using computational tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.